molecular formula C15H12N4 B1618524 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole CAS No. 5999-14-4

2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole

Cat. No. B1618524
Key on ui cas rn: 5999-14-4
M. Wt: 248.28 g/mol
InChI Key: VPJBLVPIUUNPLB-UHFFFAOYSA-N
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Patent
US09011734B2

Procedure details

To a flask were added 5 g of 1,2-phenylene diamine, 2.4 g of malonic acid, and 20 g of polyphosphoric acid. The mixture was heated to 180 C under nitrogen for 4 hours, and then cooled to 150 C. After the addition of 40 ml of water, the mixture was cooled to 22 C and neutralized with aqueous ammonium hydroxide. The solid was filtered and washed with water. After triturating the product in 200 ml of hot acetonitrile, the mixture was cooled to 22 C, filtered, washed with acetonitrile, and dried resulting in 2.7 g of a gray solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9](O)(=O)[CH2:10][C:11](O)=O.[OH-].[NH4+:17]>O>[CH2:10]([C:11]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:17]=1)[C:9]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
2.4 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 180 C under nitrogen for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 150 C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 22 C
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After triturating the product in 200 ml of hot acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 22 C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=NC2=C(N1)C=CC=C2)C2=NC1=C(N2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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